molecular formula C21H20ClN5O3S B11244882 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)propanamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)propanamide

Cat. No.: B11244882
M. Wt: 457.9 g/mol
InChI Key: NDTXUUDMRSTTMD-UHFFFAOYSA-N
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Description

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)propanamide is a complex organic compound with a unique structure that includes a triazine ring, an acetylamino group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate starting materials under controlled conditions. This often involves the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the ring structure.

    Introduction of the Acetylamino Group: The acetylamino group is introduced through acetylation reactions, where an acetyl group is added to the amino group of the precursor molecule.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through substitution reactions, where a chlorine atom is substituted onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution Reagents: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-chlorophenyl)propanamide apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C21H20ClN5O3S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-chlorophenyl)propanamide

InChI

InChI=1S/C21H20ClN5O3S/c1-11-7-6-8-14(17(11)23-13(3)28)18-20(30)25-21(27-26-18)31-12(2)19(29)24-16-10-5-4-9-15(16)22/h4-10,12H,1-3H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

NDTXUUDMRSTTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3Cl)NC(=O)C

Origin of Product

United States

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